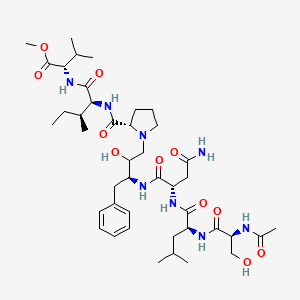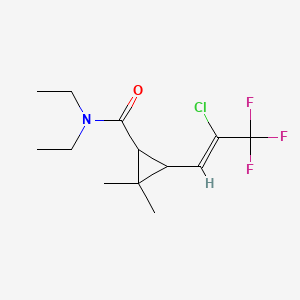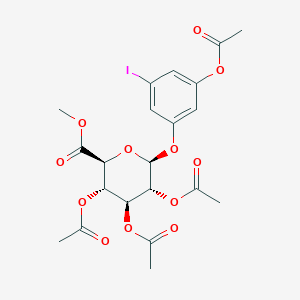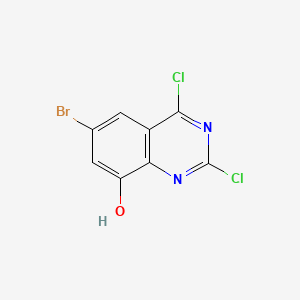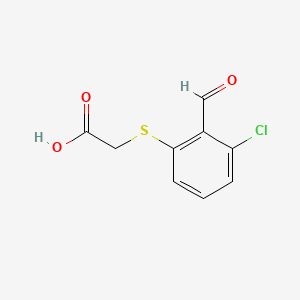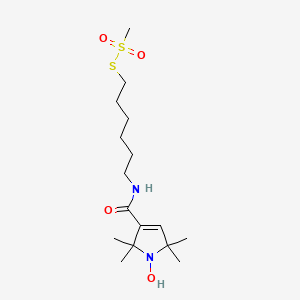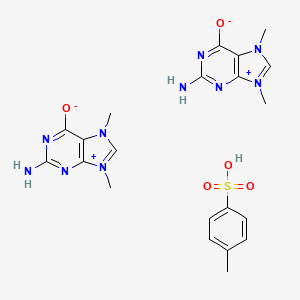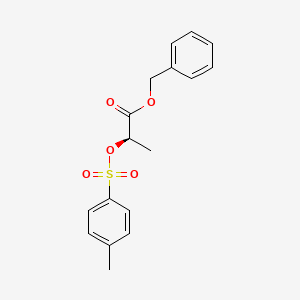
Benzyl (R)-2-tosyloxypropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-2-tosyloxypropionate is an organic compound featuring a benzyl group attached to a propionate moiety with a tosyl (p-toluenesulfonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-tosyloxypropionate typically involves the esterification of ®-2-hydroxypropionic acid with benzyl alcohol, followed by tosylation. The reaction conditions often include the use of a base such as pyridine and a tosyl chloride reagent to introduce the tosyl group .
Industrial Production Methods: Industrial production methods for Benzyl ®-2-tosyloxypropionate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Types of Reactions:
Reduction: Reduction reactions can convert the tosyl group to a hydroxyl group, yielding Benzyl ®-2-hydroxypropionate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl ®-2-hydroxypropionate.
Substitution: Various substituted benzyl propionates depending on the nucleophile used.
Scientific Research Applications
Benzyl ®-2-tosyloxypropionate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl ®-2-tosyloxypropionate involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a good leaving group, facilitating various substitution reactions. The benzyl group can stabilize reaction intermediates through resonance, enhancing the compound’s reactivity .
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can inhibit or modify enzyme activity by reacting with active site residues.
Cellular Pathways: It may interfere with cellular signaling pathways by modifying key proteins or receptors.
Comparison with Similar Compounds
Benzyl Alcohol: Shares the benzyl group but lacks the tosyl and propionate moieties.
Benzyl Benzoate: Contains a benzyl group but differs in its ester linkage and lacks the tosyl group.
Benzyl Chloride: Similar in having a benzyl group but differs significantly in reactivity due to the presence of a chloride instead of a tosyl group.
Uniqueness: Benzyl ®-2-tosyloxypropionate is unique due to its combination of a benzyl group, a propionate moiety, and a tosyl group. This combination imparts specific reactivity and stability, making it valuable in synthetic chemistry and various applications .
Properties
Molecular Formula |
C17H18O5S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3/t14-/m1/s1 |
InChI Key |
VTIDIAIZOPXIFZ-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
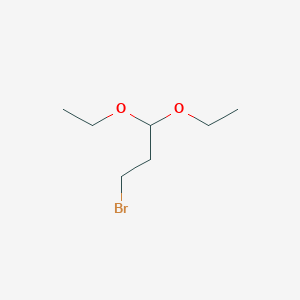
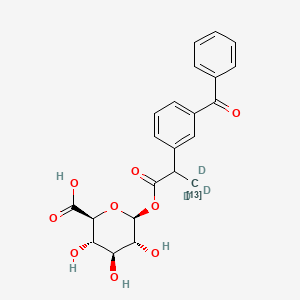
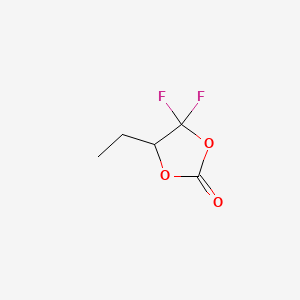
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
